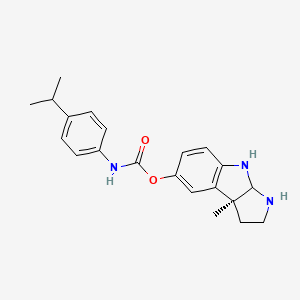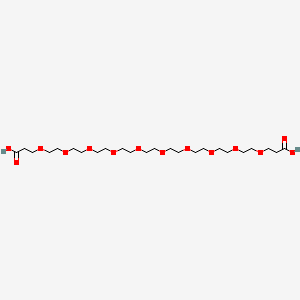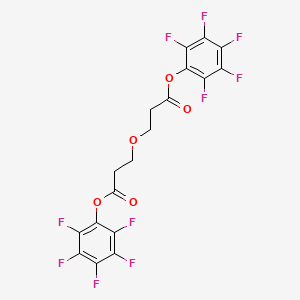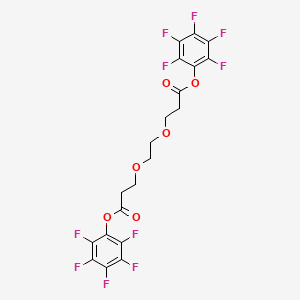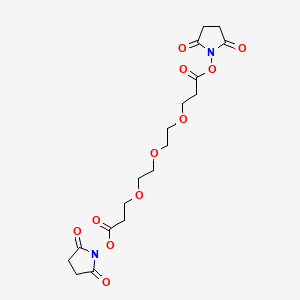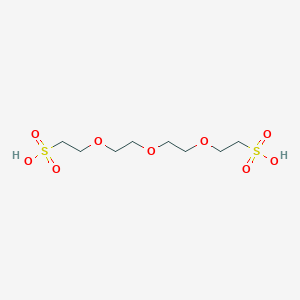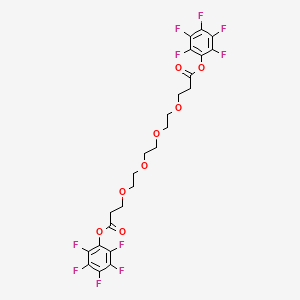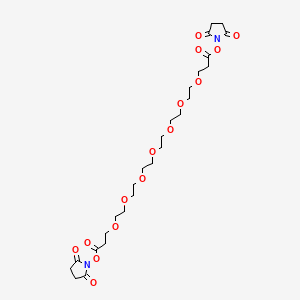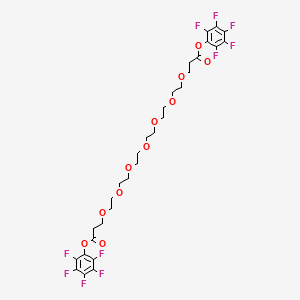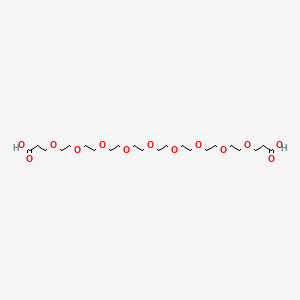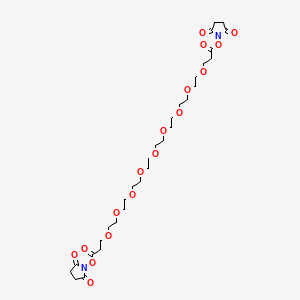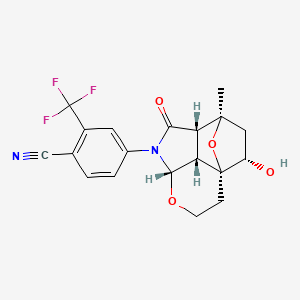
BMS-779333
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS779333 is a bio-active chemical compound with the molecular formula C19H17F3N2O4 and a molecular weight of 394.34 g/mol . It is known for its role as an androgen receptor pan-antagonist, which means it can inhibit the action of androgens, hormones that play a role in male traits and reproductive activity. This compound has shown significant potential in improving cardiovascular and metabolic profiles, as well as exhibiting anti-tumor effects.
Preparation Methods
The synthesis of BMS779333 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound can be prepared in a laboratory setting using standard organic synthesis techniques . Industrial production methods would likely involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
BMS779333 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: BMS779333 can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BMS779333 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving androgen receptor antagonists.
Biology: The compound is used to study the role of androgen receptors in various biological processes.
Medicine: BMS779333 has potential therapeutic applications in treating conditions related to androgen receptor activity, such as prostate cancer.
Industry: The compound can be used in the development of new drugs and therapeutic agents.
Mechanism of Action
BMS779333 exerts its effects by binding to androgen receptors and inhibiting their activity. This prevents androgens from exerting their effects on target cells, thereby reducing the biological activity associated with these hormones. The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in the development and progression of certain cancers, such as prostate cancer.
Comparison with Similar Compounds
BMS779333 is unique in its ability to act as a pan-antagonist for androgen receptors, which sets it apart from other similar compounds. Some similar compounds include:
Bicalutamide: Another androgen receptor antagonist used in the treatment of prostate cancer.
Enzalutamide: A more potent androgen receptor antagonist with a similar mechanism of action.
Apalutamide: A newer androgen receptor antagonist with improved efficacy and safety profiles. Compared to these compounds, BMS779333 has shown improved cardiovascular and metabolic profiles, making it a promising candidate for further research and development.
Properties
CAS No. |
1095181-60-4 |
|---|---|
Molecular Formula |
C19H17F3N2O4 |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
4-[(1R,2S,4R,5S,8S,12R)-2-hydroxy-4-methyl-6-oxo-9,13-dioxa-7-azatetracyclo[6.3.1.11,4.05,12]tridecan-7-yl]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C19H17F3N2O4/c1-17-7-12(25)18(28-17)4-5-27-16-14(18)13(17)15(26)24(16)10-3-2-9(8-23)11(6-10)19(20,21)22/h2-3,6,12-14,16,25H,4-5,7H2,1H3/t12-,13+,14-,16-,17+,18-/m0/s1 |
InChI Key |
GXMLOAUEVGYRGT-LAEBKXJHSA-N |
SMILES |
C[C@]12C[C@@H]([C@@]3(O1)CCO[C@H]4[C@@H]3[C@@H]2C(=O)N4c5ccc(c(c5)C(F)(F)F)C#N)O |
Isomeric SMILES |
C[C@]12C[C@@H]([C@@]3(O1)CCO[C@H]4[C@@H]3[C@@H]2C(=O)N4C5=CC(=C(C=C5)C#N)C(F)(F)F)O |
Canonical SMILES |
CC12CC(C3(O1)CCOC4C3C2C(=O)N4C5=CC(=C(C=C5)C#N)C(F)(F)F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-779333; BMS779333; BMS 779333; UNII-3MJN2P4998. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


